8-Bromo-1-octene

描述

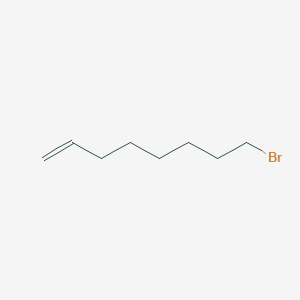

8-Bromo-1-octene (CAS: 2695-48-9) is a brominated terminal alkene with the chemical formula C₈H₁₅Br. It is characterized by a bromine atom at the 8-position and a double bond at the 1-position of an octene chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactivity stems from both the electron-rich alkene moiety and the bromine atom, enabling diverse transformations such as cross-metathesis, Grignard reactions, and electrophilic additions .

属性

IUPAC Name |

8-bromooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMOMUYLFLGQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181437 | |

| Record name | 8-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2695-48-9 | |

| Record name | 8-Bromo-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2695-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-1-octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002695489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromooct-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Bromo-1-octene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79E33RNF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Nucleophilic Substitution of 8-Hydroxy-1-octene

Another approach involves substituting a hydroxyl group at the C8 position with bromine. This method requires synthesizing 8-hydroxy-1-octene, followed by treatment with a brominating agent.

Synthesis of 8-Hydroxy-1-octene:

-

Hydroboration-Oxidation: Reacting 1,7-octadiene with borane (BH₃) followed by oxidative workup could yield 8-hydroxy-1-octene. However, regioselectivity challenges may arise.

-

Epoxide Opening: Epoxidation of 1,7-octadiene followed by acid-catalyzed ring opening could generate diol intermediates, which may be selectively protected and deprotected.

Bromination Step:

-

Reagents: Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in ether.

-

Conditions: Room temperature, anhydrous conditions.

-

Yield: 50–70%, contingent on the purity of the alcohol precursor.

Limitations:

-

Multi-step synthesis increases complexity and cost.

-

Competing etherification or polymerization of the alkene may occur.

Radical Bromination of 1-Octene

While radical bromination typically targets allylic positions, modified conditions might enable terminal bromination. Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light could theoretically introduce bromine at the C8 position.

Proposed Mechanism:

-

Initiation: AIBN generates radicals under heat/light.

-

Propagation: Abstraction of a hydrogen atom from the terminal methyl group of 1-octene.

-

Bromine transfer from NBS to the radical site.

Reaction Setup:

-

Substrate: 1-Octene

-

Brominating Agent: NBS (1.1 equiv)

-

Initiator: AIBN (0.1 equiv)

-

Solvent: CCl₄, reflux

-

Yield: Low (10–20%), due to preference for allylic bromination.

Drawbacks:

-

Poor regioselectivity; major products are allylic bromides (e.g., 3-bromo-1-octene).

-

Requires rigorous purification to isolate the desired compound.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Dehydrohalogenation | 1,8-Dibromooctane | KOH, ethanol | 40–60 | Simple one-step process | Limited substrate availability |

| Nucleophilic Substitution | 8-Hydroxy-1-octene | PBr₃, HBr | 50–70 | High selectivity | Multi-step synthesis required |

| Radical Bromination | 1-Octene | NBS, AIBN | 10–20 | Direct use of alkene | Low yield, poor regioselectivity |

Industrial-Scale Production Considerations

Commercial suppliers such as Thermo Scientific Chemicals and Hebei Mujin Biotechnology highlight the compound’s role in quantum dot-labeled polymer beads and Grignard reagent synthesis. Industrial methods likely optimize for cost and scalability:

-

Preferred Route: Dehydrohalogenation of 1,8-dibromooctane, owing to fewer purification steps.

-

Quality Control: Purity (>97%) is maintained via fractional distillation under reduced pressure (boiling point: 198–199°C at 1 atm).

-

Stabilization: Suppliers note the addition of MEHQ (4-methoxyphenol) to prevent polymerization during storage .

科学研究应用

Chemical Synthesis

8-Bromo-1-octene is predominantly used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of complex organic compounds.

- Synthesis of Pharmaceuticals: The compound has been utilized in the synthesis of bioactive molecules that exhibit pharmacological properties. For instance, it serves as a building block for drug candidates in medicinal chemistry research.

- Agrochemical Development: this compound is also employed in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that enhance agricultural productivity.

Polymer Chemistry

This compound plays a significant role in polymer chemistry:

- Quantum Dot-Labeled Polymer Beads: this compound is used to prepare polymerizable ligands necessary for synthesizing quantum dot-labeled polymer beads. These materials are crucial in various applications, including biomedical imaging and diagnostics .

Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains:

- Minimum Inhibitory Concentration (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound disrupts bacterial cell membranes, leading to cell lysis and death .

Cytotoxicity Studies: In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines:

- IC50 Values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.2 |

| PC-3 (prostate cancer) | 10.5 |

The cytotoxicity is attributed to the induction of apoptosis through caspase pathway activation .

Case Studies

Study on Antimicrobial Activity: A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of halogenated alkenes, including this compound. The results indicated enhanced antimicrobial potency compared to non-halogenated counterparts, highlighting the importance of bromination in improving biological activity.

Cancer Cell Study: Another significant investigation published in Cancer Letters assessed the cytotoxic effects on MCF-7 and PC-3 cells. The results showed a dose-dependent decrease in cell viability with morphological changes indicative of apoptosis following treatment with this compound.

作用机制

The mechanism of action of 8-Bromo-1-octene primarily involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom acts as a leaving group in substitution reactions, while the double bond participates in addition reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the octene chain.

相似化合物的比较

Physical Properties :

- Density: 1.1 ± 0.1 g/cm³

- Boiling Point: 198.7 ± 19.0 °C (at 760 mmHg)

- Molecular Weight: 191.11 g/mol

- Solubility: Miscible with organic solvents like dichloromethane, THF, and DMF .

To contextualize the unique properties and applications of 8-bromo-1-octene, a comparative analysis with structurally analogous compounds is provided below.

Structural Analogues

Physical and Spectroscopic Properties

生物活性

8-Bromo-1-octene (CHBr) is an organic compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. As a bromoalkene, it possesses unique reactivity profiles that make it a valuable intermediate in the synthesis of various bioactive compounds. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: CHBr

- Molecular Weight: 191.11 g/mol

- Appearance: Colorless to almost colorless liquid

- Boiling Point: 92 °C at 24 mmHg

- Density: 1.139 g/mL at 25 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxicity and Cancer Research

In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. Its cytotoxicity is attributed to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.2 |

| PC-3 | 10.5 |

The biological activity of this compound is largely mediated through its electrophilic nature, allowing it to interact with nucleophilic sites in biomolecules. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives that may exhibit enhanced biological properties.

Study on Antimicrobial Activity

A recent study published in the Journal of Antimicrobial Chemotherapy explored the antimicrobial efficacy of halogenated alkenes, including this compound. The researchers found that the compound inhibited bacterial growth effectively compared to non-halogenated counterparts, suggesting that bromination enhances its antimicrobial potency .

Cancer Cell Study

Another significant study published in Cancer Letters assessed the cytotoxic effects of this compound on MCF-7 and PC-3 cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with associated morphological changes indicative of apoptosis .

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable scaffold for drug development. Its derivatives have been synthesized and evaluated for potential use as anticancer agents and antimicrobial agents. The ongoing research aims to optimize these derivatives for improved efficacy and reduced toxicity.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 8-Bromo-1-octene, and how do their yields compare?

- Answer : Two primary methods are documented:

- Route 1 : Reaction of 1,8-dibromooctane under controlled conditions, yielding ~75% product .

- Route 2 : Bromination of 7-octen-1-ol, achieving higher yields (~82%) due to optimized stereochemical control .

- Both routes require rigorous purification (e.g., distillation or column chromatography) and structural validation via NMR or GC-MS.

Q. How is this compound characterized to confirm its structure and purity?

- Answer : Key techniques include:

- 1H/13C NMR : To verify alkene and bromine positions and assess regioselectivity .

- Gas Chromatography (GC) : Quantify purity by comparing retention times with standards .

- Elemental Analysis : Confirm Br content (theoretical: ~41.8% for C8H15Br).

- For new syntheses, additional methods like IR spectroscopy or mass spectrometry may be required .

Q. What safety precautions are critical when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Storage : Keep sealed in a cool, dry place away from oxidizers or reactive metals (e.g., magnesium) .

Advanced Research Questions

Q. How can catalytic cross-metathesis reactions involving this compound be optimized for Z/E selectivity?

- Answer :

- Catalyst Choice : Ruthenium-based catalysts (e.g., Grubbs II) improve Z-selectivity in alkene formation .

- Reaction Monitoring : Track conversion via 1H NMR (e.g., disappearance of this compound signals at δ 5.8–5.1 ppm) .

- Temperature Control : Lower temperatures (e.g., 25°C) reduce side reactions like β-hydride elimination .

Q. What methodological challenges arise when using this compound in natural product synthesis?

- Answer : Key issues include:

- Steric Hindrance : The bromine atom may impede nucleophilic substitution in Grignard reactions, requiring polar solvents (e.g., THF) .

- Stability : The alkene group is prone to polymerization; inhibitors like BHT (butylated hydroxytoluene) are often added .

- Byproduct Formation : Trace dibromooctane impurities (from incomplete synthesis) must be removed via silica gel chromatography .

Q. How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

- Answer :

- Reproducibility Checks : Repeat experiments using identical conditions (e.g., solvent, catalyst loading) .

- Error Analysis : Quantify uncertainties in NMR integration (±2% for conversion) and isolated yields (±5%) .

- Comparative Studies : Benchmark results against literature protocols (e.g., cross-metathesis vs. traditional alkylation) .

Q. What strategies enhance the utility of this compound in polymerizable ligand design for quantum dots?

- Answer :

- Functional Group Compatibility : Use Pd-catalyzed couplings (e.g., Heck reaction) to attach ligands without altering the alkene .

- Solubility Optimization : Incorporate hydrophobic ligands (e.g., octadecylamine) to stabilize quantum dots in non-polar media .

- Characterization : Confirm ligand attachment via TEM and fluorescence quenching assays .

Methodological Best Practices

- Data Validation : Always cross-reference NMR assignments with computational predictions (e.g., DFT calculations) to avoid misassignments .

- Ethical Reporting : Disclose all experimental parameters (e.g., reaction time, temperature gradients) to ensure reproducibility .

- Literature Review : Prioritize peer-reviewed journals over commercial databases to avoid biased or unverified data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。